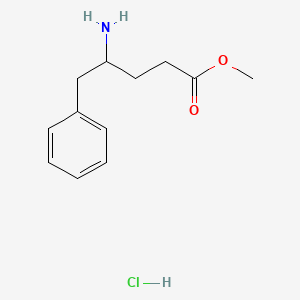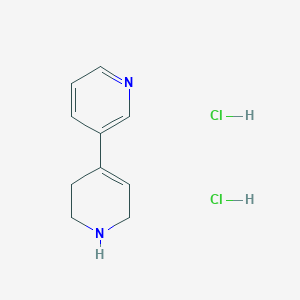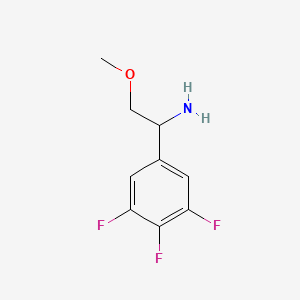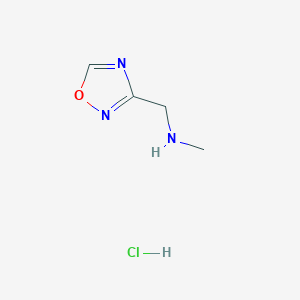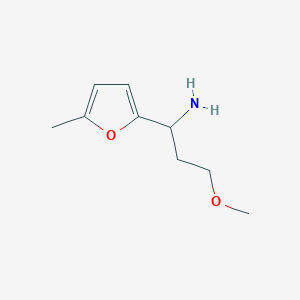
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine
Overview
Description
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is also known as 5-MeO-MiPT and is a derivative of the psychedelic drug, N,N-dimethyltryptamine (DMT). This compound has gained interest in the scientific community due to its potential therapeutic applications in the treatment of various mental health disorders.
Mechanism Of Action
The mechanism of action of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine involves its binding to the serotonin receptors in the brain. It has a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. By binding to these receptors, this compound modulates the activity of serotonin, a neurotransmitter that plays a crucial role in the regulation of mood and anxiety.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine are still being studied. However, it has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, anxiety, and cognition.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine in lab experiments include its high affinity for the serotonin receptors, which makes it a promising candidate for the treatment of various mental health disorders. Its synthesis method has also been optimized, resulting in high yields and purity of the final product. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for the study of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine. One direction is to further study its potential therapeutic applications in the treatment of various mental health disorders. Another direction is to study its long-term effects and potential toxicity. Additionally, there is a need for further optimization of its synthesis method to improve yields and purity of the final product. Overall, 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Scientific Research Applications
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders. It has been found to have a strong affinity for the serotonin receptors in the brain, which are involved in the regulation of mood, anxiety, and cognition. Studies have shown that this compound has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.
properties
IUPAC Name |
3-methoxy-1-(5-methylfuran-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7-3-4-9(12-7)8(10)5-6-11-2/h3-4,8H,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBKAYCIPIODJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



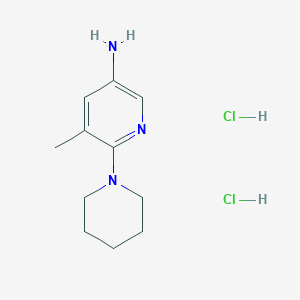
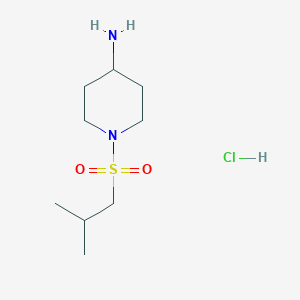
![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)
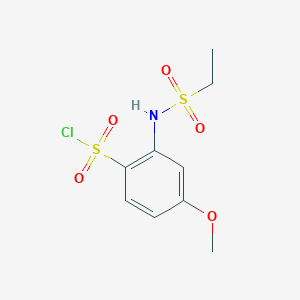
![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)
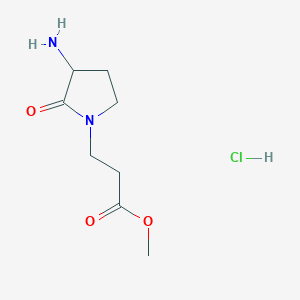
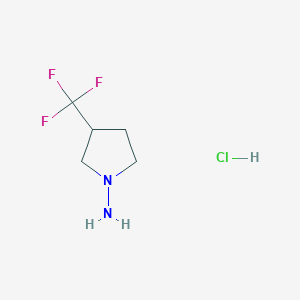
![Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1430015.png)
![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)
